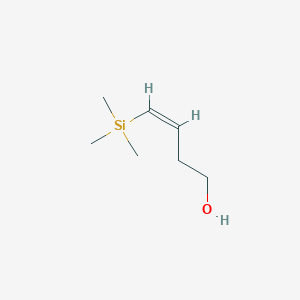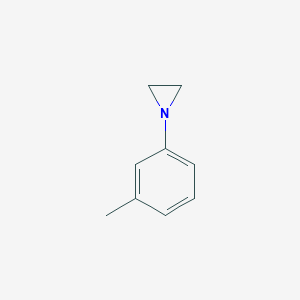![molecular formula C5H12N2Si B11923851 [(Trimethylsilyl)amino]acetonitrile CAS No. 120093-63-2](/img/structure/B11923851.png)
[(Trimethylsilyl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Trimethylsilyl)amino]acetonitrile is an organosilicon compound with the molecular formula C5H11NSi. It is a clear, colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. The compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Trimethylsilyl)amino]acetonitrile can be synthesized through the reaction of chlorotrimethylsilane with zinc and a halogenated acetonitrile (XCH2CN, where X = Cl or Br). The reaction typically yields 61% when X = Cl and 81% when X = Br . The reaction conditions involve the use of a solvent such as benzene, washing with a buffer solution (acetic acid/sodium acetate), drying with calcium chloride, and subsequent distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(Trimethylsilyl)amino]acetonitrile undergoes various types of chemical reactions, including:
Metalation: Formation of metal-organic compounds.
Peterson Alkenation (Cyanomethylenation): Formation of alkenes through the reaction with carbonyl compounds.
Michael Addition: Addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Reactions with Electrophiles: Formation of new carbon-nitrogen bonds.
Cyanomethylation: Introduction of a cyanomethyl group into organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis bases, zinc, and various electrophiles. Reaction conditions often involve the use of solvents such as benzene or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions include alkenes, nitriles, and various nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
[(Trimethylsilyl)amino]acetonitrile is used in a wide range of scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-nitrogen bonds.
Biology: In the study of enzyme mechanisms and the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: In the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(Trimethylsilyl)amino]acetonitrile involves its ability to act as a nucleophile, participating in various nucleophilic substitution and addition reactions. The compound’s trimethylsilyl group enhances its stability and reactivity, allowing it to effectively form carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: A simpler analog without the trimethylsilyl group, used in the synthesis of glycine and other nitrogen-containing heterocycles.
Difluoro(trimethylsilyl)acetonitrile: Contains fluorine atoms, used in the synthesis of organofluorine compounds.
Trimethylsilyl cyanide: Used as a cyanating agent in organic synthesis.
Uniqueness
[(Trimethylsilyl)amino]acetonitrile is unique due to its trimethylsilyl group, which enhances its stability and reactivity compared to simpler nitriles. This makes it particularly valuable in the synthesis of complex organic molecules and in reactions requiring high selectivity and efficiency.
Propriétés
Numéro CAS |
120093-63-2 |
|---|---|
Formule moléculaire |
C5H12N2Si |
Poids moléculaire |
128.25 g/mol |
Nom IUPAC |
2-(trimethylsilylamino)acetonitrile |
InChI |
InChI=1S/C5H12N2Si/c1-8(2,3)7-5-4-6/h7H,5H2,1-3H3 |
Clé InChI |
OGNRYPQXIAWESC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)



![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)

![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)


![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)




